![molecular formula C9H14O2 B6203542 7-羟基螺[3.5]壬烷-2-酮 CAS No. 1314964-87-8](/img/no-structure.png)

7-羟基螺[3.5]壬烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

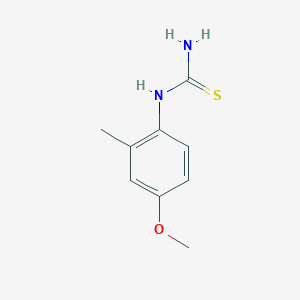

7-hydroxyspiro[3.5]nonan-2-one is a chemical compound . It is related to 7-azaspiro[3.5]nonan-2-one hydrochloride, which has a molecular weight of 175.66 .

Synthesis Analysis

There is a report on the synthesis of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which are potent covalent inhibitors against KRAS G12C . The synthesis involved structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .Molecular Structure Analysis

The InChI code for 7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .Chemical Reactions Analysis

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C, as revealed by an X-ray complex structural analysis .Physical And Chemical Properties Analysis

7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Comprehensive Analysis of 7-Hydroxyspiro[3.5]nonan-2-one Applications

7-Hydroxyspiro[3.5]nonan-2-one is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

KRAS G12C Inhibition for Cancer Therapy: The compound has been identified as a covalent inhibitor of the KRAS G12C mutation, which is a known driver of oncogenic alteration in human cancer . It binds in the switch-II pocket of KRAS G12C, and its derivatives have shown promising results in inhibiting tumor growth in xenograft mouse models .

Metabolic Stability Enhancement: Structural optimization of 7-hydroxyspiro[3.5]nonan-2-one derivatives has led to improved metabolic stability in human and mouse liver microsomes . This enhancement is crucial for developing therapeutic agents with longer half-lives and better pharmacokinetic profiles.

Synthesis of Covalent Binders: The compound serves as a key moiety in the synthesis of covalent binders that target specific proteins involved in disease pathways . This application is significant in drug discovery, where selective and potent binders are required.

Reference Standard for Pharmaceutical Testing: 7-Hydroxyspiro[3.5]nonan-2-one is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods . This is essential for the quality control of pharmaceutical products.

Plant Metabolite Research: As a plant metabolite, the compound can be studied for its role in plant biology and ecology . Understanding its function could lead to insights into plant growth, defense mechanisms, and adaptation strategies.

Chemical Biology and Proteomics: The compound’s ability to interact with proteins makes it a valuable tool in chemical biology and proteomics research. It can be used to study protein functions, interactions, and post-translational modifications.

Molecular Modeling and Simulation: In silico studies utilize 7-hydroxyspiro[3.5]nonan-2-one to model interactions with biological targets. This aids in the prediction of binding affinities and the rational design of new compounds .

作用机制

安全和危害

未来方向

The successful identification of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b), a potent compound with high metabolic stabilities in human and mouse liver microsomes, suggests potential future directions for the development of similar compounds . Compound 7b showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 7-hydroxyspiro[3.5]nonan-2-one can be achieved through a multi-step process involving the conversion of a cyclic ketone to a spirocyclic lactone, followed by hydrolysis and oxidation to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Methyl acetoacetate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl acetoacetate in the presence of sodium ethoxide to yield 6-methylhept-5-en-2-one", "Step 2: Reaction of 6-methylhept-5-en-2-one with benzaldehyde and sodium borohydride to yield 7-methyl-2-phenylspiro[3.5]nonan-4-one", "Step 3: Hydrolysis of 7-methyl-2-phenylspiro[3.5]nonan-4-one with acetic acid and sodium hydroxide to yield 7-hydroxyspiro[3.5]nonan-4-one", "Step 4: Oxidation of 7-hydroxyspiro[3.5]nonan-4-one with hydrogen peroxide to yield 7-hydroxyspiro[3.5]nonan-2-one" ] } | |

CAS 编号 |

1314964-87-8 |

产品名称 |

7-hydroxyspiro[3.5]nonan-2-one |

分子式 |

C9H14O2 |

分子量 |

154.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。